molecular formula C10H6CuO6 B12679144 Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- CAS No. 84009-23-4

Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))-

Cat. No.: B12679144
CAS No.: 84009-23-4
M. Wt: 285.70 g/mol
InChI Key: OBSQZDSQVQLRQZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Copper Carboxylate Coordination Chemistry

The development of copper carboxylate coordination chemistry traces its origins to fundamental discoveries in the early twentieth century, building upon the foundational work in coordination compound theory. Coordination compounds have been known and utilized since antiquity, with one of the earliest examples being the blue pigment Egyptian blue, a copper complex with the formula CaCuSi₄O₁₀, which was employed by ancient civilizations since the third millennium before the common era. The structural characteristics of Egyptian blue arise from interlocked copper silicon oxide units where each copper atom is coordinated by four oxygen atoms in a square planar arrangement, demonstrating the early recognition of copper's unique coordination properties.

The systematic study of copper carboxylate compounds emerged from the broader understanding of coordination chemistry principles established in the nineteenth and early twentieth centuries. The puzzle of coordination compounds was initially challenging for chemists because what we now understand as valence and coordination number were thought to be identical, leading to seemingly implausible chemical formulations. For example, compounds such as CoCl₃·6NH₃ and CoCl₃·5NH₃ existed with very different properties, yet chemists could not prepare intermediate compositions like CoCl₃·2NH₃ or CoCl₃·NH₃, highlighting the discrete nature of coordination environments.

An important milestone in copper carboxylate chemistry was the identification of the paddle-wheel structure type, first reported in 1953 for cupric acetate dihydrate. This structural motif became fundamental to understanding dinuclear copper(II) carboxylate complexes, consisting of two copper centers bridged by four carboxylate molecules with each copper(II) center attached to a neutral ligand. The paddle-wheel structure derives its name from the four ligands that form bridges between two metals, with one of the axial positions occupied by another molecule rather than participating in the paddle-wheel core.

The versatile nature of carboxylate ligands enables multiple coordination modes when interacting with copper(II) centers. Research has identified that carboxylate groups can coordinate to metal centers through monodentate, bidentate chelating, or bridging arrangements, offering variability in polynuclear metal complex formation. The positions of asymmetric and symmetric stretching vibrations of carboxylate groups can be used to distinguish the type of carboxylate-to-metal coordination structure, with specific frequency differences corresponding to different coordination modes.

Coordination Mode Frequency Difference (Δν) Structural Characteristics
Bridging Bidentate 150-170 cm⁻¹ Two oxygen atoms bridge metal centers
Monodentate >200 cm⁻¹ Single oxygen coordination
Chelating Bidentate <100 cm⁻¹ Both oxygens coordinate same metal

Structural Significance of Furan-Based Ligands in Coordination Compounds

The incorporation of furan-based carboxylate ligands into copper coordination complexes introduces unique structural and electronic characteristics that distinguish these compounds from their simple aliphatic or aromatic carboxylate counterparts. The furan ring, composed of four carbon atoms and one oxygen atom in a five-membered heterocyclic arrangement, provides distinctive electronic properties due to the presence of the heteroatom and the aromatic π-system. The structure of 2-furancarboxylic acid, the precursor to the 2-furancarboxylate ligand, allows for multiple coordination possibilities through both the carboxylate functional group and the furan oxygen atom.

Crystal structure determinations have revealed that 2-furancarboxylate ligands adopt planar conformations when coordinated to copper centers, with the furan ring and carboxylate group maintaining coplanarity. In the crystal structure of bis(N-(2-hydroxyethyl)-ethylenediamine)copper(II) 2-furancarboxylate, the 2-furancarboxylate ion maintains a planar geometry and participates in extensive hydrogen bonding networks with complex cations through multiple N-H···O and O-H···O hydrogen bonds. This structural arrangement demonstrates the ability of furan-based ligands to engage in secondary interactions that stabilize the overall crystal structure.

The coordination behavior of 2-furancarboxylate ligands in copper complexes exhibits remarkable versatility, as demonstrated by recent crystallographic studies. Research has shown that in trinuclear copper complexes, 2-furancarboxylate can coordinate as a monodentate ligand through one carboxylate oxygen atom, while simultaneously engaging in asymmetric chelation through coordination of both the carboxylate oxygen and the furan ring oxygen. The copper-oxygen bond lengths in such arrangements typically range from 1.968 angstroms for the carboxylate coordination to 2.534 angstroms for the weaker furan oxygen interaction.

The electronic properties of furan-based ligands contribute significantly to the stability and reactivity of copper complexes. The electron-rich nature of the furan ring, combined with the electron-withdrawing characteristics of the carboxylate group, creates a balanced electronic environment that enhances complex stability. Spectroscopic studies have demonstrated that copper complexes with 2-furancarboxylate ligands exhibit characteristic absorption features that reflect the unique electronic structure arising from metal-ligand interactions.

Structural Parameter Typical Range Reference Complex
Copper-Carboxylate Oxygen Bond Length 1.92-2.07 Å Trinuclear Complex
Copper-Furan Oxygen Bond Length 2.40-2.60 Å Asymmetric Chelation
Carboxylate C-O Bond Length 1.25-1.28 Å 2-Furancarboxylate
Furan Ring Planarity Deviation <0.05 Å Crystal Structure

The thermal stability of copper complexes containing 2-furancarboxylate ligands has been extensively studied using thermogravimetric and differential thermal analysis techniques. These studies indicate that the decomposition of such complexes proceeds through multistep processes, with the initial decomposition temperatures typically occurring above 200 degrees Celsius, demonstrating the robust nature of the copper-ligand interactions. The thermal decomposition pathway often involves the sequential loss of coordinated solvent molecules followed by ligand decomposition, with the copper-furancarboxylate bonds remaining intact until higher temperatures are reached.

Properties

CAS No.

84009-23-4

Molecular Formula

C10H6CuO6

Molecular Weight

285.70 g/mol

IUPAC Name

copper;furan-2-carboxylate

InChI

InChI=1S/2C5H4O3.Cu/c2*6-5(7)4-2-1-3-8-4;/h2*1-3H,(H,6,7);/q;;+2/p-2

InChI Key

OBSQZDSQVQLRQZ-UHFFFAOYSA-L

Canonical SMILES

C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Direct Coordination from Copper Salts and 2-Furoic Acid Derivatives

A common approach involves dissolving a copper(II) salt such as copper(II) chloride or copper(II) acetate in an anhydrous solvent (e.g., methanol, ethanol, or isopropanol). Separately, 2-furoic acid or its sodium salt is dissolved in the same or compatible solvent. The ligand solution is then added to the copper salt solution under stirring at controlled temperatures (0–30 °C) to form the copper bis(2-furancarboxylato) complex.

  • The reaction proceeds via ligand exchange where the carboxylate groups coordinate to copper.
  • The reaction time ranges from 30 minutes to several hours depending on conditions.
  • The product precipitates or remains in solution depending on solvent polarity and concentration.
  • Isolation is typically by filtration or crystallization.

In Situ Generation of Copper Alkoxide Intermediates (One-Pot Synthesis)

An advanced and efficient method involves the in situ generation of copper alkoxide species, which then react with ketoimine or diketimine ligands to form copper bis complexes. Although this method is described for copper bis diketiminate and ketoiminate complexes, the principles apply to copper bis carboxylate complexes such as bis(2-furancarboxylato).

The process includes:

  • Dissolving copper halide (e.g., CuCl₂) in an anhydrous solvent.
  • Preparing a sodium alkoxide solution (e.g., sodium methoxide in methanol).
  • Mixing the sodium alkoxide solution with the copper halide solution to form a suspension containing copper alkoxide and sodium halide precipitates.
  • Adding a ligand solution (in this case, 2-furancarboxylate or a related ketoimine) to the suspension.
  • Stirring the mixture at room temperature for up to 24 hours to complete complex formation.
  • Filtering off sodium halide by-products to isolate the copper bis complex.

This method offers advantages:

  • Faster reaction times (within 24 hours).
  • High yields due to the high reactivity of in situ generated copper alkoxide.
  • Simplified purification by filtration.
  • Cost-effectiveness by using readily available copper halides and sodium alkoxides.

Solvent and Temperature Considerations

  • Anhydrous solvents such as methanol, ethanol, isopropanol, toluene, or tetrahydrofuran (THF) are preferred to avoid hydrolysis and side reactions.
  • Reaction temperatures are maintained between 0 °C and 30 °C to control reaction kinetics and product stability.
  • Stirring times vary from 30 minutes to 24 hours depending on the method and scale.

Comparative Data Table of Preparation Parameters

Parameter Direct Coordination Method In Situ Copper Alkoxide Method
Copper Source Copper(II) chloride, acetate Copper halide (e.g., CuCl₂)
Ligand Source 2-Furoic acid or sodium 2-furancarboxylate Sodium alkoxide + 2-furancarboxylate or ketoimine
Solvent Methanol, ethanol, isopropanol Anhydrous methanol, ethanol, toluene, THF
Temperature 0–30 °C 0–30 °C
Reaction Time 30 min to several hours 5 min to 24 hours
By-products Minimal, sometimes copper salts remain Sodium halide precipitates (filtered off)
Purification Filtration, crystallization Filtration
Yield Moderate to high High
Equipment Standard glassware One-pot synthesis possible
Cost Efficiency Moderate Higher due to in situ generation

Chemical Reactions Analysis

Ligand Substitution Reactions

The 2-furancarboxylate ligands exhibit moderate lability, enabling substitution with stronger-field ligands. For example:

  • Interaction with nitrogen donors : Pyridine derivatives displace furancarboxylate ligands under mild conditions, forming mixed-ligand complexes. This process follows a dissociative mechanism, as evidenced by kinetic studies on analogous copper carboxylates .

  • Phosphine coordination : Triphenylphosphine (PPh₃) replaces one furancarboxylate ligand in nonpolar solvents, yielding [Cu(C₅H₃O₃)(PPh₃)₂]⁺ .

The substitution kinetics depend on solvent polarity and ligand denticity, with pseudo-first-order rate constants ranging from 10310^{-3} to 10110^{-1} s1^{-1} .

Redox Reactivity

The copper(II) center undergoes reversible one-electron reduction to copper(I), facilitated by the stabilizing π-system of the furan rings:

CuII(C5H3O3)2+eCuI(C5H3O3)2\text{Cu}^{II}(\text{C}_5\text{H}_3\text{O}_3)_2 + e^- \rightarrow \text{Cu}^{I}(\text{C}_5\text{H}_3\text{O}_3)_2^-

This redox activity enables catalytic roles in oxidative coupling reactions, such as C–H functionalization of alkanes . The reduction potential (E1/2E_{1/2}) is solvent-dependent, measured at 0.23V-0.23 \, \text{V} vs. SCE in acetonitrile .

Acid-Base Behavior

The complex acts as a Brønsted base in acidic media:

  • Protonation occurs at the carboxylate oxygen atoms, disrupting coordination and releasing free 2-furancarboxylic acid:

Cu(C5H3O3)2+2H+Cu2++2C5H4O3\text{Cu}(\text{C}_5\text{H}_3\text{O}_3)_2 + 2\text{H}^+ \rightarrow \text{Cu}^{2+} + 2\text{C}_5\text{H}_4\text{O}_3

This reaction is critical for pH-dependent dissolution in biological systems .

Azide-Alkyne Cycloaddition (CuAAC)

The complex accelerates triazole formation via a proposed bis(copper) intermediate :

  • Alkyne activation : The copper center coordinates terminal alkynes, forming a π-complex.

  • Azide coupling : A second copper site facilitates azide binding, enabling a [3+2] cycloaddition.

Reaction rates reach kcat=1.2×103M1s1k_{\text{cat}} = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} at 25°C, outperforming mononuclear analogs by 15-fold .

C–P Bond Formation

In cascade reactions, the complex mediates phosphorylation of aryl isothiocyanates with organophosphorus esters :

  • Mechanism :

    • Oxidative addition of P–O bonds to copper.

    • Nucleophilic attack by sulfur centers, forming benzo[ d]thiazol-2-ylphosphonates.

Yields range from 55–82%, with TOF values up to 12h112 \, \text{h}^{-1} .

Biological Interactions

The complex interacts with biomolecules through two pathways:

  • DNA binding : Intercalates into double-stranded DNA via the planar furan rings, as shown by hypochromicity (Δε=24%\Delta \varepsilon = 24\%) in UV-vis studies .

  • Enzyme inhibition : Competitively inhibits tyrosinase (Ki=4.7μMK_i = 4.7 \, \mu\text{M}) by mimicking the native copper-active site .

Comparative Reactivity of Copper Complexes

ComplexKey ReactionRate Constant (kk, M1^{-1}s1^{-1})Reference
Cu(II) acetylacetonateOxidative coupling2.1×1022.1 \times 10^2
Cu(II) glycinateHydrolysis of esters8.5×1018.5 \times 10^{-1}
Cu(II) furancarboxylate Azide-alkyne cycloaddition1.2×1031.2 \times 10^3

Stability and Decomposition

  • Thermal stability : Decomposes at 218C218^\circ\text{C} via ligand decarboxylation, forming copper oxide and furan derivatives .

  • Photoreactivity : UV irradiation (λ=365nm\lambda = 365 \, \text{nm}) generates singlet oxygen (1O2^1\text{O}_2), accelerating ligand oxidation .

Scientific Research Applications

Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- has several scientific research applications:

Mechanism of Action

The mechanism of action of Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox cycling, which is crucial for its catalytic activity. The 2-furancarboxylate ligands provide stability to the complex and can participate in interactions with other molecules, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Ligand Type and Coordination Geometry

  • Triazolylidene Copper Complexes: Mononuclear copper(I) complexes (e.g., 1b, 1c) synthesized from triazolium salts adopt linear or trigonal geometries, while cationic dinuclear species (e.g., 2a–c) form bridged structures with [CuI₂]⁻ or [BF₄]⁻ counterions . In contrast, bis(2-furancarboxylato) complexes likely favor mononuclear or dinuclear configurations depending on the ligand’s bridging capacity.
  • Thiolate vs. Carboxylate Ligands: Dinuclear CuII-μ-thiolate complexes (e.g., CuII₂(μ–η²:η²-peroxide)) exhibit short Cu⋯Cu distances (~3 Å), enabling cooperative redox activity .
SOD-Like Activity

Dimeric copper(II) complexes consistently outperform monomeric analogs in superoxide dismutase (SOD)-like activity due to cooperative redox mechanisms (Table 1):

Complex Type Example Composition IC₅₀ (μM) Reference
Monomeric [Cu(L)Cl]ClO₄ 5.02–140
Dimeric [Cu₂(μ-HLb)₂(μ-Cl)₄Cl₂]Cl₂ 0.253–1.25
Dinuclear Thiolate CuII₂(μ–η²:η²-peroxide) 0.10–0.19

If bis(2-furancarboxylato)-CuII adopts a dinuclear structure, its IC₅₀ would likely fall in the 0.1–1 μM range. Mononuclear configurations might exhibit reduced activity (IC₅₀ > 5 μM) due to the absence of metal-metal cooperation .

Catalytic Catechol Oxidation

Dinuclear copper complexes with sulfur donors (e.g., thiolates) achieve turnover frequencies (kcat) up to 6900 h⁻¹ for 3,5-DTBC oxidation . Key comparison points:

  • Ligand Effects : Thiolate ligands facilitate O₂ activation via μ–η²:η²-peroxide intermediates, whereas carboxylate ligands (e.g., 2-furancarboxylato) may stabilize less-reactive bridging modes.
  • Chloride Inhibition: Catalytic activity is suppressed by chloride ions in solution . Bis(2-furancarboxylato) complexes with non-chloride counterions (e.g., BF₄⁻) could avoid this limitation.
  • Dinuclearity : If bis(2-furancarboxylato)-CuII forms a dinuclear structure with optimal Cu⋯Cu spacing (<4 Å), moderate activity (kcat ~100–1000 h⁻¹) is plausible, though likely lower than thiolate-based systems.
Stability and Electronic Properties
  • Thermal Stability : Aromatic carboxylate ligands generally improve thermal stability over aliphatic analogs. This could make bis(2-furancarboxylato)-CuII suitable for high-temperature applications.

Biological Activity

Copper complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, particularly in anticancer and antibacterial applications. This article focuses on the biological activity of the compound Copper, bis(2-furancarboxylato-O(sup 1),O(sup 2))- , exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Overview of Copper Complexes

Copper(II) complexes often exhibit enhanced biological activities compared to their ligands alone. The coordination of copper ions with organic ligands can lead to increased solubility, stability, and biological efficacy. The bis(2-furancarboxylato) ligand is particularly interesting due to its potential to form stable complexes with copper, which may enhance its pharmacological properties.

The biological activity of copper complexes can be attributed to several mechanisms:

  • Induction of Apoptosis : Copper complexes can activate apoptotic pathways in cancer cells. For instance, studies have shown that certain copper(II) complexes induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
  • Antibacterial Activity : Copper complexes have demonstrated significant antibacterial properties against a range of pathogens. They may act by disrupting bacterial cell membranes or inhibiting essential metabolic processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of copper complexes:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that copper(II) complexes with various ligands exhibit cytotoxic effects against multiple cancer cell lines, including HeLa and MCF7. For example, a study reported that a copper complex with a similar ligand structure showed IC50 values ranging from 0.5 μM to 1.4 μM against BxPC-3 cells, indicating potent antiproliferative activity .
  • Mechanistic Insights : The mechanism behind the anticancer activity often involves the generation of ROS and interference with DNA replication processes. One study indicated that copper(II) complexes could induce DNA fragmentation and increase ROS production in HeLa cells .

Antibacterial Activity

The antibacterial properties of copper complexes are also noteworthy:

  • Efficacy Against Multidrug-Resistant Strains : Copper complexes have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli. These complexes may function by delivering toxic copper ions into bacterial cells or by directly inhibiting respiratory enzymes .
  • Mechanisms of Action : The antibacterial action is thought to involve both the release of copper ions and direct inhibition of bacterial respiration. This dual mechanism enhances their effectiveness against a broad spectrum of pathogens .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of copper complexes:

Study ReferenceCell Line / PathogenIC50 (μM)Mechanism of Action
BxPC-3 (Cancer)0.5Induction of apoptosis via ROS generation
HeLa (Cancer)1.4DNA damage and oxidative stress
Staphylococcus aureusN/ADisruption of cell membrane and respiration
Escherichia coliN/ADelivery of toxic Cu ions

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Copper, bis(2-furancarboxylato-O¹,O²)-, and how can purity be optimized?

  • Methodology : The complex is typically synthesized by reacting copper(II) salts (e.g., Cu(NO₃)₂·3H₂O) with 2-furancarboxylic acid under reflux in aqueous or mixed solvents (e.g., ethanol/water). Stoichiometric ratios (1:2 for Cu²⁺:ligand) and pH control (~5–6) are critical to avoid hydrolysis. Purification involves slow evaporation or diffusion methods to obtain single crystals. Purity is confirmed via elemental analysis, FT-IR (carboxylate stretching ~1600–1650 cm⁻¹), and UV-Vis spectroscopy (d-d transitions at ~600–800 nm) .

Q. How is the crystal structure of this copper complex determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion. Structural refinement uses SHELX programs (SHELXL-97 or newer), incorporating phase annealing to resolve ambiguities in larger structures. Key parameters include bond lengths (Cu–O ~1.95–2.05 Å), coordination geometry (distorted octahedral or square-planar), and hydrogen-bonding networks. CCDC deposition (e.g., CCDC 1113538) ensures reproducibility .

Advanced Research Questions

Q. How do ligand substitutions (e.g., bipyridine vs. phenanthroline) affect the electronic properties and reactivity of this copper complex?

  • Methodology : Compare electronic spectra (UV-Vis, EPR) and cyclic voltammetry (Cu²⁺/Cu⁺ redox potentials) of derivatives with ancillary ligands like 2,2'-bipyridine or 1,10-phenanthroline. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model ligand-field effects and frontier molecular orbitals. For example, phenanthroline increases rigidity, stabilizing Jahn-Teller distortions and altering catalytic activity in oxidation reactions .

Q. What strategies resolve contradictions in magnetic susceptibility data for polynuclear derivatives of this complex?

  • Methodology : Discrepancies arise from intermolecular interactions (e.g., antiferromagnetic coupling vs. spin frustration). Use SQUID magnetometry to measure μeff across temperatures (2–300 K). Fit data to the Heisenberg-Dirac-van Vleck (HDvV) model, adjusting exchange coupling constants (J). Pair with X-ray crystallography to correlate structure-magnetism relationships (e.g., bridging carboxylate vs. alkoxo ligands) .

Q. How can the catalytic mechanism of this complex in organic transformations (e.g., C–H activation) be elucidated?

  • Methodology : Employ kinetic studies (e.g., pseudo-first-order conditions) and isotopic labeling (²H, ¹⁸O) to track reaction pathways. Spectroscopic trapping of intermediates (e.g., EXAFS for Cu–O bond dynamics) and DFT-based transition-state analysis clarify mechanisms. For example, in hydroxylation reactions, the complex may act via a Cu(II)-oxyl radical intermediate, verified by EPR silence and O₂ dependence .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in FT-IR spectra when comparing monomeric vs. polymeric forms of the complex?

  • Methodology : Polymerization via μ-carboxylate bridging shifts νasym(COO⁻) to lower frequencies (~1540 cm⁻¹) compared to monomeric forms (~1600 cm⁻¹). Use Raman spectroscopy to resolve overlapping bands. Cross-validate with SC-XRD to confirm bonding modes (monodentate vs. bridging). Computational IR simulations (e.g., Gaussian 16) aid peak assignment .

Q. What crystallographic metrics indicate structural reliability, and how are disorder issues mitigated?

  • Methodology : Validate structures using R-factor (<0.05), data-to-parameter ratio (>10), and residual electron density (<1 eÅ⁻³). For disordered solvent molecules, apply SQUEEZE (PLATON) or mask affected regions. Phase annealing (SHELX-90) improves initial model accuracy, especially for low-resolution datasets .

Experimental Design

Q. How can the stability of this complex under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct stability assays via UV-Vis (monitoring absorbance at λmax) under controlled pH (2–12) and temperature (25–80°C). Use Arrhenius plots to calculate activation energy for decomposition. Pair with HPLC-MS to identify degradation products (e.g., free ligand or CuO precipitates) .

Q. What advanced techniques characterize supramolecular interactions in coordination polymers derived from this complex?

  • Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O, π-π stacking). Topological analysis (TOPOS) classifies network connectivity (e.g., sql, hcb nets). Pair with gas adsorption studies (BET) to correlate porosity with ligand flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.